6-Bromoisoquinoline-3-carboxylic acid
Overview
Description
6-Bromoisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position.
Mechanism of Action
Target of Action
The primary targets of 6-Bromoisoquinoline-3-carboxylic acid are currently unknown
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carbon monoxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Isoquinoline-3,4-dicarboxylic acid
Reduction: 6-Bromoisoquinoline-3-methanol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- Isoquinoline-3-carboxylic acid
- 6-Chloroisoquinoline-3-carboxylic acid
Comparison: 6-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and properties. Compared to 6-Bromoquinoline-3-carboxylic acid, it has a different electronic distribution due to the isoquinoline structure, which can influence its chemical behavior and biological activity. Isoquinoline-3-carboxylic acid lacks the bromine atom, making it less reactive in certain substitution reactions. 6-Chloroisoquinoline-3-carboxylic acid, while similar, has different steric and electronic effects due to the chlorine atom .
Properties
IUPAC Name |
6-bromoisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVPUINLXIXGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744257 | |
Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-22-8 | |
Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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